α-内啡肽

描述

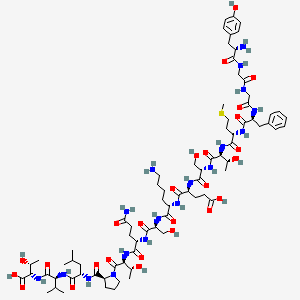

Alpha-endorphin is a peptide with morphinomimetic activity, meaning it mimics the effects of morphine. It is derived from the larger precursor molecule beta-endorphin and is found in the hypothalamus and neurohypophysis (pituitary gland) of mammals. The primary structure of alpha-endorphin has been determined to be a sequence of amino acids from Tyr-61 to Thr-76 of beta-lipotropins. This sequence includes the N-terminal pentapeptide of Met-enkephalin, which is known for its opiate-like properties .

Synthesis Analysis

Alpha-endorphin is synthesized in the body as part of the larger molecule beta-endorphin, which can be selectively converted into smaller peptides, including alpha-endorphin. The conversion process involves enzymes associated with the synaptosomal plasma membrane fraction from the brain. This enzymatic process is thought to play a role in brain homeostatic mechanisms by regulating the generation of substances like alpha-endorphin .

Molecular Structure Analysis

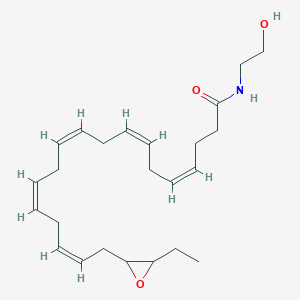

The molecular structure of alpha-endorphin has been elucidated through various methods, including mass spectrometry and the Edman degradation technique. The peptide consists of 16 amino acids, with the sequence H-Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-OH. This structure is significant because it contains the active site of Met-enkephalin at its N-terminus .

Chemical Reactions Analysis

Alpha-endorphin can undergo selective conversion from its precursor beta-endorphin. This process is mediated by brain enzymes and results in the formation of alpha-endorphin and its des-tyrosine variant, which lacks the N-terminal tyrosine residue. The balance between the production of alpha-endorphin and its related peptides is suggested to be involved in the control of brain function, particularly in the modulation of behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-endorphin are influenced by its amino acid composition and sequence. It is known to exist in a random-coil form in aqueous solution but can adopt an alpha-helical structure in mixed solvents, such as a water-methanol mixture. This structural transition is important for its interaction with opioid receptors, as certain receptor binding sites may specifically recognize alpha-helices. The helical structure is thought to be induced by the solvent environment and is relevant to the peptide's biological activity .

科学研究应用

运动激活和大脑互动

α-内啡肽与其他内啡肽类型(如β-内啡肽和γ-内啡肽)已被证明在大鼠特定脑区注入后会引发运动激活。这种效果可以通过纳洛酮和破坏特定脑投影来逆转,这表明内啡肽和脑中的阿片受体之间存在相互作用,尤其是在腹侧被盖区(VTA)等区域。这些相互作用表明内啡肽可以激活边缘系统兴奋性的一种机制,这对于理解大脑功能和与这些区域相关的疾病的潜在治疗具有影响 (Stinus et al., 1980)。

对心理健康障碍的影响

内啡肽,包括α-内啡肽,因其对行为的深远影响而受到研究,这可能在心理健康障碍中具有病因学意义。例如,已发现β-内啡肽在大鼠中产生肌肉僵硬和不动等类似于紧张状态的影响,而纳洛酮可以抵消这些影响。这表明对这些物质的反应有力且多样,表明它们的调节改变对于理解精神疾病可能很重要 (Bloom et al., 1976)。

在疼痛管理中的作用

β-内啡肽在疼痛管理中的作用已有充分记录,其类吗啡效应是其发挥这一功能的核心。然而,α-内啡肽在疼痛管理中的具体作用尚不清楚,尽管由于其与β-内啡肽的关系,人们认为它参与其中。整个内啡肽系统参与天然奖励回路和对压力的反应,使其成为理解和管理疼痛的重要焦点 (Sprouse-Blum et al., 2010)。

对神经内分泌调节的影响

α-内啡肽对神经内分泌调节有影响。例如,已知β-内啡肽会刺激胰岛素和胰高血糖素的分泌,表明其在代谢过程中发挥作用。考虑到α-内啡肽和β-内啡肽之间的密切关系,α-内啡肽也可能影响这些内分泌功能是合理的,尽管在这种情况下对α-内啡肽的具体研究较少 (Reid & Yen, 1981)。

行为和情绪影响

α-内啡肽已被证明会影响各种行为和情绪状态。研究表明,α-内啡肽和γ-内啡肽会影响大鼠对某些任务的消退,表明它们在调节动机行为中发挥作用。这些肽对行为的影响可能是情境依赖性的,这进一步突出了它们在大脑中功能的复杂性 (Le Moal et al., 1979)。

作用机制

- In the CNS, it also interacts with gamma-aminobutyric acid (GABA), leading to increased dopamine release, associated with reward learning .

- Overall, α-endorphin’s interaction with μ-opioid receptors results in pain relief and enhanced mood .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

安全和危害

生化分析

Biochemical Properties

Alpha-Endorphin interacts with μ-receptors to exert analgesic effects . It is one of the three types of endorphins, the other two being beta-endorphins and gamma-endorphins . These endorphins are involved in the regulation of various functions such as respiration, cardiovascular regulation, gastrointestinal activity, temperature regulation, learning, and memory .

Cellular Effects

Alpha-Endorphin has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Alpha-Endorphin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Alpha-Endorphin change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Alpha-Endorphin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Alpha-Endorphin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Alpha-Endorphin is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Alpha-Endorphin and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSIJWJXMWBCBX-NWKQFZAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N18O26S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | alpha-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1745.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61512-76-3 | |

| Record name | alpha-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)

![7-(4-chlorobenzyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B3026260.png)

![N-(2-hydroxyethyl)-9-[3-(2Z,5Z,8Z)-2,5,8-undecatrien-1-yl-2-oxiranyl]-4Z,7Z-nonadienamide](/img/structure/B3026270.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)